molecular formula C11H10Cl2O2 B8397799 3-(3,4-Dichloro-phenyl)-3-methyl-dihydro-furan-2-one

3-(3,4-Dichloro-phenyl)-3-methyl-dihydro-furan-2-one

Cat. No. B8397799
M. Wt: 245.10 g/mol
InChI Key: BWDHOLPPVCBNLB-UHFFFAOYSA-N
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Patent
US07592345B2

Procedure details

A mixture of 18.5 g (80 mmol) 3-(3,4-dichloro-phenyl)-dihydro-furan-2-one, 3.84 g (88 mmol) NaH (55% suspension) and 14.2 g (100 mmol) iodomethane in 300 mL THF was stirred for 64 h at room temperature. NH4Cl aq. sat. was added and the mixture was extracted with ethyl acetate. The organic phases were washed with NaCl aq. sat. dried with Na2SO4, filtered and evaporated to dryness. The residue was purified by flash column chromatography on silica eluting with a gradient formed from ethyl acetate and heptane. The product containing fractions were evaporated to yield 16 g (82%) of the title compound as yellow oil. MS(m/e): 246.0 (MH+).
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:13][CH2:12][O:11][C:10]2=[O:14])[CH:5]=[CH:6][C:7]=1[Cl:8].[H-].[Na+].I[CH3:18].[NH4+].[Cl-]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([CH3:18])[CH2:13][CH2:12][O:11][C:10]2=[O:14])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1C(OCC1)=O
Name
Quantity
3.84 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
14.2 g
Type
reactant
Smiles
IC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 64 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phases were washed with NaCl aq.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sat. dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from ethyl acetate and heptane
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
were evaporated

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(C(OCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.